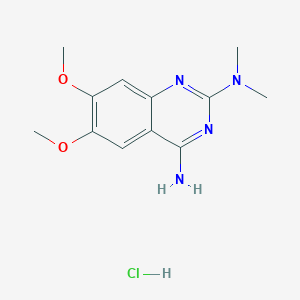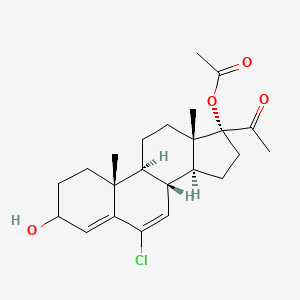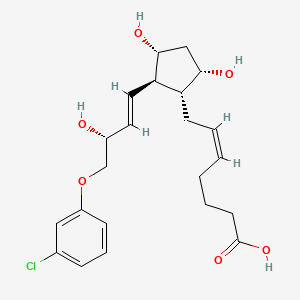
(-)-Epiafzelechin 7-O-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-Epiafzelechin 7-O-Glucopyranoside” is a type of flavonoid glucoside, similar to Kaempferol 7-O-glucoside and Pratensein 7-O-glucopyranoside . These compounds are typically found in various plants and have been studied for their potential health benefits .
Synthesis Analysis
While specific synthesis information for “(-)-Epiafzelechin 7-O-Glucopyranoside” was not found, a related compound, Hesperetin-7-O-glucoside (HMG), has been synthesized using an immobilized enzyme catalysis platform .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a flavonoid backbone attached to a glucose molecule . For example, Pratensein 7-O-glucopyranoside has a molecular formula of C22H22O11 .
Chemical Reactions Analysis
Flavonoid glucosides like Chrysoeriol and Luteolin-7-O-Glucopyranoside have shown inhibitory activity against soluble epoxide hydrolase (sEH) .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, Pratensein 7-O-glucopyranoside has a molecular weight of 462.4 g/mol and Kaempferol 7-O-glucopyranoside has a molecular weight of 448.4 g/mol .
Applications De Recherche Scientifique
Glucosylation of Phenolics
(-)-Epiafzelechin 7-O-β-d-glucopyranoside was identified in hairy root cultures of Lobelia sessilifolia, indicating its role in plant metabolic processes. This discovery was part of a study exploring the glucosylation of phenolics in plants (Yamanaka et al., 1995).
Flavonoid Glycosides Research
Research on Selliguea feei rhizomes led to the identification of compounds including (-)-4β-carboxymethyl epiafzelechin and related flavonoid glycosides. These findings contribute to understanding the chemical diversity and potential biological activities of plant-derived substances (Baek et al., 1994).
Flavan-3-ols in Traditional Medicine
(-)-Epiafzelechin 7-O-Glucopyranoside was isolated from Drynaria fortunei rhizomes, a traditional medicinal plant. This study contributes to the understanding of the plant's chemical composition and potential medicinal properties (Liang et al., 2011).
Proanthocyanidin Studies
The compound has been studied for its effects on advanced glycation end products formation and hyaloid-retinal vessel dilation, highlighting its potential therapeutic implications (Lee et al., 2013).
Hypotensive Effects
Research on Ephedra root extracts, including (-)-Epiafzelechin, investigated its hypotensive effects, contributing to the understanding of its potential cardiovascular benefits (Yanfang et al., 2010).
Flavonoid Glycosides in Acacia Pennata
A study on Acacia pennata identified several flavonoid glycosides, expanding knowledge on plant-based compounds and their chemical diversity (Kim et al., 2015).
Methylated A-Type Proanthocyanidins
Research on Cassipourea gummiflua identified novel methylated A-type proanthocyanidins, including derivatives of (-)-Epiafzelechin, contributing to the understanding of plant secondary metabolites (Drewes & Taylor, 1994).
Propriétés
Numéro CAS |
126595-96-8 |
|---|---|
Nom du produit |
(-)-Epiafzelechin 7-O-Glucopyranoside |
Formule moléculaire |
C21H24O10 |
Poids moléculaire |
436.42 |
Apparence |
Solider Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Symposide; Beta-D-Glucopyranoside,(2R,3R)-3,4-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

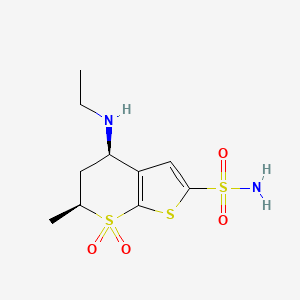


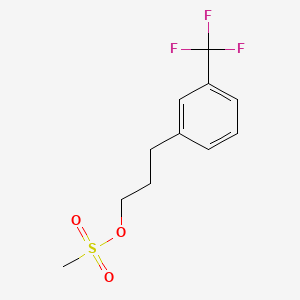
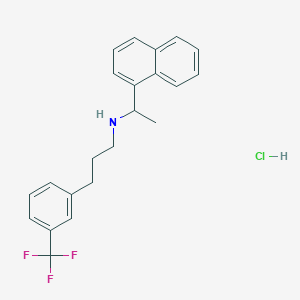
![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)
